molecular formula C37H62N7O18P3S B15548335 (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Cat. No.: B15548335
M. Wt: 1017.9 g/mol
InChI Key: FODZOBVFWXSQFM-WLGIVQMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a useful research compound. Its molecular formula is C37H62N7O18P3S and its molecular weight is 1017.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H62N7O18P3S

Molecular Weight

1017.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7Z,10Z)-3-hydroxyhexadeca-7,10-dienethioate

InChI

InChI=1S/C37H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h8-9,11-12,23-26,30-32,36,45,48-49H,4-7,10,13-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b9-8-,12-11-/t25-,26+,30+,31+,32-,36+/m0/s1

InChI Key

FODZOBVFWXSQFM-WLGIVQMXSA-N

Origin of Product

United States

Foundational & Exploratory

The Unveiling of a Key Metabolic Intermediate: A Technical Guide to (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the discovery and biosynthesis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA, a critical intermediate in the catabolism of specific polyunsaturated fatty acids.

While a singular discovery paper for this compound is not prominent in the scientific literature, its existence and biochemical role are established through the extensive study of fatty acid metabolism. This molecule emerges as a transient but crucial player in the intricate process of beta-oxidation of polyunsaturated fatty acids, specifically 7Z,10Z-hexadecadienoic acid. Its discovery is therefore intrinsically linked to the broader elucidation of how the cellular machinery processes dietary fats for energy production.

Biosynthesis via Peroxisomal and Mitochondrial Beta-Oxidation

This compound is biosynthesized during the catabolism of 7Z,10Z-hexadecadienoic acid. This process, known as beta-oxidation, occurs in both peroxisomes and mitochondria and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. The initial steps for polyunsaturated fatty acids like 7Z,10Z-hexadecadienoic acid often begin in the peroxisomes, with subsequent steps occurring in the mitochondria.

The metabolic pathway leading to the formation of this compound can be outlined as follows:

  • Activation: 7Z,10Z-Hexadecadienoic acid is first activated to its coenzyme A (CoA) derivative, 7Z,10Z-Hexadecadienoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP and CoA.

  • First Dehydrogenation: The acyl-CoA dehydrogenase acts on 7Z,10Z-Hexadecadienoyl-CoA. However, due to the cis double bond at the 7th position, the standard beta-oxidation cycle is modified. The initial cycles of beta-oxidation proceed until the double bond is near the carboxyl end.

  • Isomerization and Hydration: Auxiliary enzymes are required to handle the cis double bonds. An enoyl-CoA isomerase repositions the double bond, and in the case of dienoic acids, a reductase may also be involved. Following the necessary enzymatic modifications of the double bonds, the pathway proceeds with the hydration of an enoyl-CoA intermediate.

  • Formation of this compound: The key step in the formation of the title compound is the stereospecific hydration of a trans-2,7Z,10Z-hexadecatrienoyl-CoA intermediate by enoyl-CoA hydratase. This enzyme adds water across the double bond at the second carbon, resulting in the formation of this compound.

  • Subsequent Dehydrogenation: The newly formed this compound is then a substrate for 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group at the third carbon to a keto group, forming 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. This is a crucial step that generates NADH.

  • Thiolysis: Finally, thiolase cleaves the 3-ketoacyl-CoA derivative, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the beta-oxidation spiral.

The following diagram illustrates the core biosynthetic pathway leading to and succeeding the formation of this compound.

Biosynthesis_of_S_3_Hydroxy_7Z_10Z_Hexadecadienoyl_CoA cluster_pathway Beta-Oxidation of 7Z,10Z-Hexadecadienoic Acid Hexadecadienoic_Acid 7Z,10Z-Hexadecadienoic Acid Acyl_CoA 7Z,10Z-Hexadecadienoyl-CoA Hexadecadienoic_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2,7Z,10Z-Hexadecatrienoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Core biosynthetic pathway of this compound.

Quantitative Data

Enzyme FamilySubstrate ClassTypical Km (µM)Typical Vmax (U/mg)
Acyl-CoA SynthetaseLong-chain fatty acids1 - 101 - 5
Acyl-CoA DehydrogenaseUnsaturated Acyl-CoAs5 - 5010 - 100
Enoyl-CoA HydrataseDienoic Enoyl-CoAs20 - 10050 - 500
3-Hydroxyacyl-CoA DehydrogenaseUnsaturated Hydroxyacyl-CoAs10 - 8020 - 200
ThiolaseKetoacyl-CoAs5 - 6030 - 300

Note: These values are approximate and can vary significantly based on the specific enzyme isoform, organism, and experimental conditions.

Experimental Protocols

The study of fatty acid oxidation intermediates like this compound relies on a combination of in vitro and in vivo techniques. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Reconstitution of the Beta-Oxidation Pathway

Objective: To detect and quantify the formation of this compound from its precursor.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase), the substrate (7Z,10Z-Hexadecadienoyl-CoA), and necessary cofactors (FAD, NAD+).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the different acyl-CoA intermediates.

  • Quantification: The amount of this compound is quantified by comparing its peak area to that of a known standard.

Protocol 2: Analysis of Fatty Acid Oxidation in Isolated Mitochondria

Objective: To study the metabolism of 7Z,10Z-hexadecadienoic acid in a more physiologically relevant context.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue samples (e.g., liver, heart) by differential centrifugation.

  • Incubation: Isolated mitochondria are incubated in a respiration buffer containing 7Z,10Z-hexadecadienoic acid, cofactors (CoA, ATP, L-carnitine), and respiratory substrates.

  • Metabolite Extraction: After incubation, the reaction is stopped, and the acyl-CoA esters are extracted from the mitochondrial matrix.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of this compound and other intermediates.

The following diagram outlines a general experimental workflow for the analysis of fatty acid oxidation intermediates.

Experimental_Workflow cluster_workflow Workflow for Analysis of Fatty Acid Oxidation Intermediates Sample Biological Sample (e.g., Tissue, Cells) Isolation Isolation of Mitochondria or Cell Lysate Sample->Isolation Incubation Incubation with 7Z,10Z-Hexadecadienoic Acid and Cofactors Isolation->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data

General experimental workflow for analyzing fatty acid oxidation.

Conclusion

This compound stands as a testament to the complexity and elegance of fatty acid metabolism. While its formal "discovery" may be embedded within the larger narrative of biochemical pathway elucidation, its role is undeniable. For researchers in metabolic diseases and drug development, understanding the biosynthesis and regulation of such intermediates is paramount. The methodologies outlined here provide a foundation for further investigation into the precise kinetics and cellular fate of this and other related molecules, paving the way for potential therapeutic interventions targeting fatty acid oxidation pathways.

Spectroscopic and Analytical Characterization of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Mass Spectrometry Data

Mass spectrometry is a cornerstone for the identification and quantification of acyl-CoA species. For (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA, high-resolution mass spectrometry would be the method of choice for accurate mass determination. The predicted monoisotopic mass and m/z values for common adducts are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

Molecular FormulaMonoisotopic Mass (Da)AdductPredicted m/z
C₃₇H₆₂N₇O₁₈P₃S1017.3085[M+H]⁺1018.3158
[M+Na]⁺1040.2977
[M-H]⁻1016.3012
[M+K]⁺1056.2717
[M+NH₄]⁺1035.3423

Data sourced from PubChem predictions.

Expected ¹H and ¹³C NMR Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Below are the expected chemical shift ranges for the key functional groups of this compound.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
Terminal CH₃~0.9Triplet
Saturated methylene (B1212753) (-(CH₂)n-)~1.2-1.6Multiplet
Allylic methylene (=C-CH₂ -C=)~2.8Multiplet
Allylic methylene (-CH₂ -C=)~2.0-2.3Multiplet
Methylene alpha to carbonyl (-CH₂ -C=O)~2.5Multiplet
Methine with hydroxyl (-CH (OH)-)~4.0-4.2Multiplet
Olefinic protons (-CH=CH-)~5.3-5.5Multiplet
Coenzyme A protonsVarious shiftsVarious

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Terminal CH₃~14
Saturated methylene (-(CH₂)n-)~22-32
Allylic methylene~25-27
Methylene alpha to carbonyl~40-45
Methine with hydroxyl~65-70
Olefinic carbons~127-132
Thioester carbonyl~198-202
Coenzyme A carbonsVarious shifts

Experimental Protocols

The following section details generalized protocols for the spectroscopic analysis of long-chain hydroxy acyl-CoA esters.

Sample Preparation for Mass Spectrometry
  • Extraction: Acyl-CoA esters are typically extracted from biological matrices using a solid-phase extraction (SPE) protocol with a C18 stationary phase.

  • Solubilization: The dried extract is reconstituted in a solvent compatible with the chosen ionization method, often a mixture of water, acetonitrile, and an organic acid (e.g., formic acid) for electrospray ionization (ESI).

  • Internal Standards: For quantitative analysis, a heavy-isotope labeled internal standard of a similar acyl-CoA ester should be added at the beginning of the extraction process.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: Reverse-phase chromatography is commonly employed. A C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid, can effectively separate acyl-CoA species.

  • Ionization: Positive or negative mode electrospray ionization (ESI) can be used. Positive mode is often preferred for the detection of protonated or sodiated adducts.

  • Tandem MS (MS/MS): For structural confirmation, collision-induced dissociation (CID) of the parent ion can be performed. Characteristic fragmentation patterns include the loss of the Coenzyme A moiety and cleavages along the fatty acyl chain.

NMR Spectroscopy
  • Sample Preparation: The purified this compound should be dissolved in a suitable deuterated solvent, such as methanol-d₄ or a mixture of chloroform-d (B32938) and methanol-d₄.

  • Acquisition: Standard ¹H and ¹³C NMR spectra should be acquired. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Metabolic Pathway Context

This compound is an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.

Fatty_Acid_Beta_Oxidation A Unsaturated Fatty Acyl-CoA Acyl_CoA_DH Acyl-CoA Dehydrogenase A->Acyl_CoA_DH B Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase B->Enoyl_CoA_Hydratase C (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Hydroxyacyl_CoA_DH 3-Hydroxyacyl-CoA Dehydrogenase C->Hydroxyacyl_CoA_DH D 3-Ketoacyl-CoA Thiolase Thiolase D->Thiolase E Shorter Acyl-CoA F Acetyl-CoA Acyl_CoA_DH->B FADH2 FADH₂ Acyl_CoA_DH->FADH2 Enoyl_CoA_Hydratase->C Hydroxyacyl_CoA_DH->D NADH NADH + H⁺ Hydroxyacyl_CoA_DH->NADH Thiolase->E Thiolase->F To Krebs Cycle FAD FAD FAD->Acyl_CoA_DH H2O H₂O H2O->Enoyl_CoA_Hydratase NAD NAD⁺ NAD->Hydroxyacyl_CoA_DH CoA_SH CoA-SH CoA_SH->Thiolase

Caption: Mitochondrial Beta-Oxidation Pathway.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for its characterization. For researchers in fatty acid metabolism and drug development, this information is critical for designing experiments, interpreting data, and advancing the understanding of the roles of such intermediates in health and disease. The provided protocols and predictive data serve as a valuable starting point for the empirical analysis of this and related molecules.

The Cellular Role of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA: An Intermediate in Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a crucial, yet transient, intermediate in the mitochondrial beta-oxidation of specific polyunsaturated fatty acids. Its formation and subsequent metabolism are integral to the energy homeostasis of the cell, particularly under conditions of fasting or prolonged exercise where fatty acids become a primary fuel source. This guide provides a comprehensive overview of the cellular function of this compound, detailing its metabolic context, the enzymatic machinery involved, and relevant experimental methodologies.

Introduction: The Context of Fatty Acid Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl chain to produce acetyl-CoA, NADH, and FADH2. These products, in turn, fuel the citric acid cycle and the electron transport chain to generate ATP. While the beta-oxidation of saturated fatty acids follows a canonical four-step enzymatic cycle, the degradation of unsaturated fatty acids, such as 7Z,10Z-hexadecadienoic acid, necessitates the involvement of auxiliary enzymes to handle the cis double bonds that would otherwise impede the process. This compound emerges as a key intermediate in the breakdown of this particular C16:2 fatty acid.

The Metabolic Pathway of 7Z,10Z-Hexadecadienoic Acid

The complete oxidation of 7Z,10Z-hexadecadienoic acid involves a combination of the core beta-oxidation enzymes and specific auxiliary enzymes. The initial steps proceed through standard beta-oxidation until the cis double bonds are encountered.

Initial Cycles of Beta-Oxidation: The activated form, 7Z,10Z-Hexadecadienoyl-CoA, undergoes two cycles of beta-oxidation, yielding two molecules of acetyl-CoA and shortening the fatty acyl chain by four carbons. This results in the formation of 3Z,6Z-dodecadienoyl-CoA.

Encountering the First Double Bond: The subsequent dehydrogenation step by acyl-CoA dehydrogenase produces a 2-trans, 3-cis, 6-cis-dodecatrienoyl-CoA intermediate. The cis-3 double bond presents a challenge for the next enzyme in the pathway, enoyl-CoA hydratase. At this juncture, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-3 double bond into a trans-2 double bond, a suitable substrate for enoyl-CoA hydratase.

Formation of this compound Precursor: Following the action of enoyl-CoA isomerase and one more round of beta-oxidation, the precursor to our topic molecule is formed. Specifically, after the initial cycles and the action of the isomerase, the fatty acyl chain is further shortened. Hydration of the resulting trans-2-enoyl-CoA by enoyl-CoA hydratase , a component of the mitochondrial trifunctional protein, leads to the formation of This compound .

The Central Role of the Mitochondrial Trifunctional Protein (MTP)

The mitochondrial trifunctional protein (MTP) is a hetero-octameric enzyme complex embedded in the inner mitochondrial membrane. It is essential for the beta-oxidation of long-chain fatty acids and catalyzes the final three steps of the cycle. MTP is composed of four α-subunits and four β-subunits.

  • α-Subunit: Possesses both long-chain enoyl-CoA hydratase and long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities.

  • β-Subunit: Contains the long-chain 3-ketoacyl-CoA thiolase activity.

This compound is a direct substrate for the L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity residing on the α-subunit of MTP.

Dehydrogenation and Subsequent Steps

The LCHAD component of MTP catalyzes the NAD+-dependent dehydrogenation of this compound to form 3-keto-7Z,10Z-hexadecadienoyl-CoA.

From this point, the beta-oxidation spiral continues. However, the cis-10 (now cis-4 after further shortening) double bond will require the action of another set of auxiliary enzymes, namely 2,4-dienoyl-CoA reductase and another molecule of enoyl-CoA isomerase , to be fully metabolized.

Quantitative Data

Enzyme ActivitySubstrateKm (µM)Vmax (U/mg)Source
Long-chain 3-hydroxyacyl-CoA dehydrogenase3-hydroxy-palmitoyl-CoA~5-15~10-20General Literature

Note: These values are approximations derived from studies on saturated long-chain 3-hydroxyacyl-CoA substrates and may not reflect the precise kinetics for this compound.

Experimental Protocols

The study of this compound metabolism typically involves assays for the enzymes of the mitochondrial trifunctional protein, particularly LCHAD.

Assay for L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol outlines a general spectrophotometric method for measuring LCHAD activity. The synthesis of the specific substrate, this compound, would be a prerequisite and would likely involve organic synthesis followed by enzymatic or chemical ligation to Coenzyme A.

Principle: The activity of LCHAD is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is reversible, and the assay is typically performed in the direction of NADH oxidation for convenience, using a 3-ketoacyl-CoA substrate. However, for studying the specific kinetics of this compound, the forward reaction is necessary.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 5 mM EDTA.

  • NAD+ solution: 10 mM in water.

  • Substrate: this compound (synthesized), 1 mM in a suitable buffer.

  • Enzyme source: Isolated mitochondria, purified mitochondrial trifunctional protein, or cell lysates overexpressing the enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and NAD+ solution.

  • Add the enzyme source to the cuvette and incubate for 2-3 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Note: Due to the potential for substrate inhibition and the hydrophobic nature of the substrate, the inclusion of bovine serum albumin (BSA) in the assay buffer may be necessary to improve substrate solubility and enzyme stability.

Visualizations of Pathways and Workflows

Signaling Pathway: Beta-Oxidation of 7Z,10Z-Hexadecadienoic Acid

Beta_Oxidation_Unsaturated cluster_Mitochondrion Mitochondrial Matrix FattyAcid 7Z,10Z-Hexadecadienoic Acid AcylCoA 7Z,10Z-Hexadecadienoyl-CoA FattyAcid->AcylCoA Activation BetaOx1 2x Beta-Oxidation Cycles AcylCoA->BetaOx1 Intermediate1 3Z,6Z-Dodecadienoyl-CoA BetaOx1->Intermediate1 AcetylCoA Acetyl-CoA BetaOx1->AcetylCoA ACoA_Dehydrogenase Acyl-CoA Dehydrogenase Intermediate1->ACoA_Dehydrogenase Intermediate2 2E,4Z,7Z-Dodecatrienoyl-CoA ACoA_Dehydrogenase->Intermediate2 Isomerase Enoyl-CoA Isomerase Intermediate2->Isomerase Intermediate3 3E,7Z-Dodecadienoyl-CoA Isomerase->Intermediate3 BetaOx2 1x Beta-Oxidation Cycle Intermediate3->BetaOx2 Intermediate4 2E,5Z-Decenoyl-CoA BetaOx2->Intermediate4 BetaOx2->AcetylCoA Hydratase Enoyl-CoA Hydratase (MTP α-subunit) Intermediate4->Hydratase TargetMolecule (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Hydratase->TargetMolecule LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (MTP α-subunit) TargetMolecule->LCHAD KetoacylCoA 3-Keto-7Z,10Z- Hexadecadienoyl-CoA LCHAD->KetoacylCoA Thiolase Thiolase (MTP β-subunit) KetoacylCoA->Thiolase FurtherOxidation Further Beta-Oxidation (requires auxiliary enzymes) Thiolase->FurtherOxidation Thiolase->AcetylCoA

Caption: Metabolic pathway for the initial stages of 7Z,10Z-hexadecadienoic acid beta-oxidation.

Experimental Workflow: LCHAD Activity Assay

LCHAD_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Substrate_Prep Synthesize (S)-3-Hydroxy- 7Z,10Z-Hexadecadienoyl-CoA Initiate_Reaction Add Substrate Substrate_Prep->Initiate_Reaction Enzyme_Prep Isolate Enzyme Source (Mitochondria/Purified MTP) Mix_Reagents Combine Buffer, NAD+, and Enzyme in Cuvette Enzyme_Prep->Mix_Reagents Buffer_Prep Prepare Assay Buffer and Reagents Buffer_Prep->Mix_Reagents Equilibrate Incubate at 37°C Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Spectrophotometric Reading at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Production Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: Workflow for the determination of LCHAD activity with a specific unsaturated substrate.

Conclusion and Future Directions

This compound is a pivotal intermediate in the complex process of polyunsaturated fatty acid beta-oxidation. Its metabolism is critically dependent on the mitochondrial trifunctional protein, highlighting the importance of this enzyme complex in cellular energy production. For drug development professionals, understanding the nuances of unsaturated fatty acid metabolism is crucial, as defects in this pathway are associated with a range of metabolic disorders.

Future research should focus on elucidating the precise kinetic parameters of the enzymes involved in the metabolism of this compound and other unsaturated intermediates. The development of robust methods for the synthesis of these specific substrates will be instrumental in advancing our understanding of these pathways and may open new avenues for therapeutic intervention in metabolic diseases.

Methodological & Application

Application Note: Quantitative Analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is detailed in this application note. The protocol is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic pathway analysis and drug discovery.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) species are activated forms of fatty acids and serve as critical intermediates in numerous metabolic processes, including beta-oxidation, lipid biosynthesis, and cellular signaling.[1] The accumulation of certain lipid metabolites, such as Lc-CoAs, has been linked to conditions like insulin (B600854) resistance.[2] Specifically, 3-hydroxyacyl-CoAs are key intermediates in the fatty acid β-oxidation pathway. Accurate quantification of these molecules is essential for understanding the pathophysiology of various metabolic diseases and for the development of therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of acyl-CoAs due to its high sensitivity, specificity, and robustness.[1][3] This document outlines a comprehensive protocol for the sensitive and specific quantification of this compound in biological matrices using a validated LC-MS/MS method.

Experimental Protocols

This section details the complete methodology, from sample preparation to data acquisition and analysis.

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade).

  • Reagents: Ammonium hydroxide (B78521) (NH₄OH), Formic Acid, and Potassium Phosphate (KH₂PO₄).

  • Standards: this compound (analytical standard) and Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (IS).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Biological Matrix: Tissue (e.g., liver, muscle) or cell pellets.

2. Sample Preparation

A robust sample preparation protocol is critical due to the unstable nature of LC-CoAs.[2] The following procedure is adapted from established methods for acyl-CoA extraction.[2][4]

  • Homogenization: Homogenize approximately 40-50 mg of frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[4]

  • Protein Precipitation & Extraction: Add 2 mL of acetonitrile (ACN), vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and add the internal standard (Heptadecanoyl-CoA) to a final concentration of 50 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3]

    • Elute the acyl-CoAs with 1 mL of methanol.[3]

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).[2][3]

3. LC-MS/MS Instrumentation and Conditions

Analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[2]

Table 1: Chromatographic Conditions

Parameter Setting
Column Reversed-phase C8 or C18, 1.7 µm, 2.1 x 150 mm[2]
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water[2]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile (ACN)[2]
Flow Rate 0.4 mL/min[2]
Gradient 20% B to 65% B over 4 minutes, then re-equilibrate[2]
Injection Volume 10 µL
Column Temperature 40°C

| Autosampler Temp | 4°C |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3.5 kV[2]
Capillary Temp. 275°C[2]
Sheath Gas 45 a.u.[2]
Collision Gas Argon at 1.2 mTorr[2]

| Collision Energy | 30-35 eV (To be optimized)[2] |

4. MRM Transitions and Quantification

Quantification is achieved using stable isotope-labeled internal standards or structural analogs. The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the precursor ion.[5][6][7]

Table 3: MRM Transitions for Quantification

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Use
This compound 1020.4 513.4 Quantitative
This compound 1020.4 428.1 Qualitative[6]

| Heptadecanoyl-CoA (IS) | 1032.5 | 525.5 | Internal Standard |

5. Calibration and Data Analysis

  • Prepare calibration standards by spiking known concentrations of this compound (e.g., 1.56 - 100 ng/mL) into the chosen matrix.[2]

  • Process all standards and samples using the described extraction procedure.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation and Method Performance

The performance of the method should be validated according to established guidelines. The following table summarizes expected performance characteristics based on similar validated methods for acyl-CoA analysis.[3][7]

Table 4: Method Validation Parameters (Example Data)

Parameter Result Specification
Linearity (R²) >0.995 >0.99
Limit of Detection (LOD) ~5 fmol -
Limit of Quantification (LOQ) ~15 fmol -
Intra-day Precision (RSD%) < 5%[3] < 15%
Inter-day Precision (RSD%) < 8% < 15%

| Accuracy (% Recovery) | 92% - 108% | 85% - 115% |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Tissue Homogenization (KH₂PO₄ Buffer) Precipitate 2. Protein Precipitation (Acetonitrile) Homogenize->Precipitate Spike 3. Internal Standard Spiking (C17:0-CoA) Precipitate->Spike SPE 4. Solid-Phase Extraction (C18 Cartridge) Spike->SPE Dry 5. Evaporation & Reconstitution SPE->Dry LC 6. UPLC Separation (C18 Column, Gradient Elution) Dry->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Quantification Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

beta_oxidation_pathway Simplified Fatty Acid β-Oxidation Pathway cluster_target FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA ACAD HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA EHHADH KetoacylCoA 3-Ketoacyl-CoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ACAT ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA ACAT HydroxyacylCoA->KetoacylCoA HADH

Caption: Role of 3-Hydroxyacyl-CoA in β-oxidation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers, offering detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology can be adapted for other long-chain acyl-CoAs and is suitable for high-throughput analysis in metabolic research and clinical studies.

References

Application Notes and Protocols for In Vitro Assay of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a specific long-chain hydroxy fatty acyl-coenzyme A derivative.[1] Molecules of this class are critical intermediates in the mitochondrial fatty acid β-oxidation pathway. The enzyme responsible for the metabolism of such substrates is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2][3] This reaction is a pivotal step in energy production from fatty acids.[4]

The protocol described here provides a robust method for the continuous spectrophotometric monitoring of HADH activity using this compound as a substrate. The assay relies on measuring the rate of NADH production, which is directly proportional to enzyme activity.[2][5] This assay is fundamental for characterizing enzyme kinetics, screening for inhibitors of fatty acid oxidation, and diagnosing certain metabolic disorders.[6][7]

Principle of the Assay

The enzymatic reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) is the third step of the β-oxidation cycle.[2] The enzyme facilitates the dehydrogenation of the (S)-3-hydroxyacyl-CoA substrate to its corresponding 3-ketoacyl-CoA. This oxidation is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[2][3]

The reaction can be summarized as follows:

This compound + NAD+ ⇌ 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA + NADH + H+

The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[8][9][10] The rate of this increase is directly proportional to the HADH enzyme activity under specific conditions (e.g., substrate saturation, constant temperature, and pH).

Materials and Reagents

  • Enzyme: Purified L-3-hydroxyacyl-CoA dehydrogenase (human or other species, e.g., from porcine heart).

  • Substrate: this compound.

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) hydrate (B1144303).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

  • Equipment:

    • UV/Vis Spectrophotometer, thermostatted to 37°C.[8]

    • Quartz or UV-transparent cuvettes (1 cm path length).

    • Calibrated micropipettes.

    • Deionized water.

Experimental Protocols

  • 100 mM Potassium Phosphate Buffer (pH 7.3):

    • Dissolve Potassium Phosphate, Monobasic (KH₂PO₄) in deionized water to a final concentration of 100 mM.

    • Adjust the pH to 7.3 at 37°C using 1 M KOH.

    • Store at 4°C.

  • 10 mM NAD+ Stock Solution:

    • Dissolve NAD+ hydrate in the Potassium Phosphate Buffer to a final concentration of 10 mM.

    • Prepare this solution fresh daily and keep on ice.

  • 1 mM Substrate Stock Solution:

    • Dissolve this compound in deionized water to a final concentration of 1 mM.

    • Aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles. Keep on ice during use.

  • HADH Enzyme Solution:

    • Immediately before use, dilute the purified HADH enzyme in cold Potassium Phosphate Buffer to a working concentration (e.g., 0.5 - 2.0 units/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.[8]

  • Prepare the reaction mixture in a 1 mL cuvette by adding the following components in the order listed:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ Stock Solution

    • 10 µL of 1 mM Substrate Stock Solution

  • Mix the contents by gentle inversion and place the cuvette in the spectrophotometer.

  • Monitor the baseline absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding 10 µL of the HADH Enzyme Solution.

  • Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for a total of 5 minutes.[5]

  • Run a blank reaction containing all components except the substrate to correct for any background NAD+ reduction.

  • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

    Where:

    • ΔA₃₄₀/min: The rate of absorbance change at 340 nm per minute.

    • V_total: Total reaction volume in mL (e.g., 1.0 mL).

    • ε (epsilon): Molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

    • l: Path length of the cuvette in cm (typically 1 cm).

    • V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.01 mL).

    One unit of HADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute at 37°C and pH 7.3.[8]

Data Presentation

This table presents hypothetical kinetic data for HADH with the specified substrate, illustrating the kind of results this protocol can generate.

SubstrateEnzyme SourceApparent K_m (µM)V_max (µmol/min/mg)
This compoundPorcine Heart HADH15.2125.6
(S)-3-Hydroxyhexadecanoyl-CoA (Saturated control)Porcine Heart HADH25.8180.3

This table shows example data for the screening of a hypothetical inhibitor against HADH activity. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

InhibitorTarget EnzymeSubstrate Concentration (µM)IC₅₀ (µM)
Compound XPorcine Heart HADH155.8
Compound YPorcine Heart HADH1522.1

Visualizations

Beta_Oxidation_Pathway substrate (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH) substrate->enzyme product 3-Oxo-7Z,10Z- Hexadecadienoyl-CoA enzyme->product NAD+ -> NADH Thiolase β-Ketothiolase product->Thiolase AcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA  Acyl-CoA  Dehydrogenase EnoylCoA->substrate  Enoyl-CoA  Hydratase AcetylCoA Acetyl-CoA (to TCA Cycle) Thiolase->AcetylCoA  + CoA-SH ShorterAcylCoA Acyl-CoA (n-2) Thiolase->ShorterAcylCoA

Caption: Role of HADH in the mitochondrial fatty acid β-oxidation spiral.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep prep reagent reagent action action measure measure analysis analysis P1 Prepare Buffer, Substrate & NAD+ Stocks A1 Add Buffer, NAD+, and Substrate to Cuvette P1->A1 P2 Dilute HADH Enzyme (Keep on ice) A3 Initiate with Enzyme P2->A3 A2 Equilibrate to 37°C & Zero Spectrophotometer A1->A2 A2->A3 A4 Record Absorbance (A₃₄₀) for 5 minutes A3->A4 D1 Calculate ΔA₃₄₀/min from linear slope A4->D1 D2 Calculate Enzyme Activity (Beer-Lambert Law) D1->D2

Caption: Step-by-step workflow for the in vitro HADH spectrophotometric assay.

References

Application Notes and Protocols: (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a specific stereoisomer of a hydroxylated, polyunsaturated fatty acyl-coenzyme A. While the biological role and specific applications of this molecule are still emerging areas of research, its structure suggests potential involvement in fatty acid β-oxidation and the biosynthesis of complex lipids. As an intermediate metabolite, its quantification and characterization can provide valuable insights into metabolic pathways that may be altered in various disease states. This document provides a hypothetical framework for the application of this compound in lipidomics research, including detailed protocols for its analysis and potential signaling pathways for investigation.

Potential Applications in Lipidomics

The analysis of this compound can be instrumental in several research and drug development contexts:

  • Biomarker Discovery: Altered levels of specific acyl-CoAs, including hydroxylated species, may serve as biomarkers for metabolic disorders, cardiovascular diseases, or certain cancers.

  • Metabolic Pathway Analysis: Tracking the flux of this compound can help elucidate the activity of fatty acid oxidation and elongation pathways under different physiological or pathological conditions.

  • Drug Development: For therapeutic agents targeting lipid metabolism, monitoring the levels of this intermediate can provide information on the drug's mechanism of action and efficacy.

Data Presentation

Quantitative analysis of this compound in biological samples is critical for understanding its role in metabolic processes. Below is an example of how quantitative data from a lipidomics experiment could be presented.

Table 1: Hypothetical Quantification of this compound in different biological matrices.

Sample IDMatrixConditionThis compound (pmol/mg protein)Standard Deviationp-value
CTRL-01Liver TissueControl15.22.1-
CTRL-02Liver TissueControl18.52.5-
CTRL-03Liver TissueControl16.81.9-
TREAT-01Liver TissueTreatment X35.74.3<0.01
TREAT-02Liver TissueTreatment X41.25.0<0.01
TREAT-03Liver TissueTreatment X38.94.7<0.01
PLASMA-C1PlasmaControl2.30.5-
PLASMA-T1PlasmaTreatment X5.10.8<0.05

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a method for the extraction of acyl-CoAs, including this compound, from tissues and cells.

Materials:

  • Homogenizer

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold acetone

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Internal standards (e.g., a deuterated version of the analyte)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets on ice in 1 mL of ice-cold 10% TCA.

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the activated SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the sensitive and specific quantification of this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 95:5 water:methanol with 10 mM ammonium acetate

  • Mobile Phase B: 95:5 methanol:water with 10 mM ammonium acetate

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined experimentally, but for a C16:2-OH-CoA, the precursor ion [M+H]+ would be around m/z 1018.3.

  • Collision Energy: Optimize for the specific transitions.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound may play a role as an intermediate in fatty acid metabolism and its potential downstream effects.

fatty_acid_metabolism Extracellular_Lipids Extracellular Lipids Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Hexadecadienoyl-CoA) Extracellular_Lipids->Fatty_Acyl_CoA S_3_Hydroxy (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Fatty_Acyl_CoA->S_3_Hydroxy Hydratase Complex_Lipids Complex Lipid Synthesis Fatty_Acyl_CoA->Complex_Lipids Beta_Oxidation β-Oxidation S_3_Hydroxy->Beta_Oxidation Dehydrogenase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Signaling_Molecules Signaling Molecules Complex_Lipids->Signaling_Molecules

Caption: Hypothetical metabolic fate of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound from biological samples.

lipidomics_workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Plasma) Extraction 2. Acyl-CoA Extraction (TCA precipitation, SPE) Sample_Collection->Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Quantitative MRM) Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Biomarker identification) Data_Processing->Statistical_Analysis Biological_Interpretation 6. Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: General workflow for lipidomics analysis.

Application Notes and Protocols for the Synthesis of Isototopically Labeled (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-Hydroxy-7Z,10Z-hexadecadienoyl-CoA is a long-chain acyl-coenzyme A derivative. Its structure suggests a potential role in fatty acid metabolism, possibly as an intermediate in beta-oxidation or as a precursor for more complex lipids. The availability of an isotopically labeled version of this molecule is crucial for metabolic flux analysis, tracer studies in drug discovery, and as an internal standard for quantitative mass spectrometry-based assays. This document provides a detailed protocol for a plausible chemoenzymatic synthesis of isotopically labeled this compound.

The proposed synthetic strategy involves three key stages:

  • Chemical synthesis of an isotopically labeled (7Z,10Z)-hexadecadienoic acid precursor. This will be achieved by adapting known methods for the synthesis of polyunsaturated fatty acids, incorporating a stable isotope label (e.g., ¹³C or ²H) in one of the starting materials.

  • Enzymatic conversion of the free fatty acid to its CoA thioester and subsequent introduction of the 3-hydroxy group. This will be accomplished using a sequence of enzymatic reactions that ensure the correct (S)-stereochemistry at the C-3 position.

  • Purification and characterization of the final product.

Data Presentation

Table 1: Summary of Key Reagents and Materials

Reagent/MaterialSupplierPurpose
Isotopically Labeled Precursor (e.g., [U-¹³C]-Pentanal)Cambridge Isotope LaboratoriesIntroduction of isotopic label
1-Undecyne (B103828)Sigma-AldrichBuilding block for the fatty acid chain
n-ButyllithiumSigma-AldrichDeprotonation of terminal alkyne
Lindlar's CatalystSigma-AldrichStereoselective hydrogenation of alkynes to Z-alkenes
Acyl-CoA SynthetaseSigma-Aldrich / NovozymesActivation of the fatty acid to its CoA ester
Acyl-CoA OxidaseSigma-Aldrich / NovozymesIntroduction of a double bond at the α,β-position
Enoyl-CoA Hydratase (Crotonase)Sigma-Aldrich / NovozymesStereospecific hydration to form the (S)-3-hydroxyacyl-CoA
Coenzyme A trilithium saltSigma-AldrichThioester formation
ATP, MgCl₂, DTT, Triton X-100Sigma-AldrichComponents for enzymatic reaction buffers
HPLC system with C18 columnAgilent / WatersPurification of the final product
High-Resolution Mass SpectrometerThermo Fisher / SciexCharacterization and quantification of the product

Table 2: Expected Yields and Purity at Key Synthetic Stages

StepProductExpected Yield (%)Expected Purity (%)
1. Chemical SynthesisIsotopically Labeled (7Z,10Z)-Hexadecadienoic Acid30-40>95
2. Enzymatic SynthesisIsotopically Labeled this compound50-60>98 (after HPLC)

Experimental Protocols

Part 1: Chemical Synthesis of Isotopically Labeled (7Z,10Z)-Hexadecadienoic Acid

This protocol is adapted from the synthesis of (7Z,10Z)-hexadecadienoic polyene fatty acids. An isotopically labeled starting material, such as [U-¹³C]-pentanal, is used to introduce the label.

Materials:

  • [U-¹³C]-Pentanal

  • 1-Undecyne

  • n-Butyllithium (2.5 M in hexanes)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas

  • Jones reagent (CrO₃ in H₂SO₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hexanes, Ethyl acetate, Diethyl ether

  • Saturated aqueous NH₄Cl, Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Alkynylation:

    • Dissolve 1-undecyne (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.

    • Add [U-¹³C]-pentanal (1.0 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting alkynyl alcohol by silica gel column chromatography.

  • Stereoselective Hydrogenation:

    • Dissolve the purified alkynyl alcohol (1.0 eq) in a mixture of hexanes and ethyl acetate.

    • Add Lindlar's catalyst (0.1 eq by weight).

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • The product is the isotopically labeled (7Z,10Z)-hexadecadien-1-ol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the dienol (1.0 eq) in acetone (B3395972) and cool to 0 °C.

    • Slowly add Jones reagent until the orange color persists.

    • Stir for 1 hour at 0 °C, then quench with isopropanol.

    • Dilute with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain isotopically labeled (7Z,10Z)-hexadecadienoic acid.

Part 2: Chemoenzymatic Synthesis of Isotopically Labeled this compound

This part of the protocol utilizes a cascade of enzymatic reactions to convert the synthesized fatty acid into the final product.

Materials:

  • Isotopically labeled (7Z,10Z)-hexadecadienoic acid (from Part 1)

  • Acyl-CoA Synthetase (ACS)

  • Acyl-CoA Oxidase (ACO)

  • Enoyl-CoA Hydratase (ECH, crotonase)

  • Coenzyme A trilithium salt (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (B52724), Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation to Acyl-CoA:

    • In a reaction vessel, prepare a solution containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 5 mM DTT

      • 0.1% Triton X-100

      • 1 mM Coenzyme A

      • 0.5 mM Isotopically labeled (7Z,10Z)-hexadecadienoic acid (solubilized in a small amount of ethanol (B145695) or DMSO)

      • Acyl-CoA Synthetase (e.g., 5-10 units)

    • Incubate the reaction mixture at 37 °C for 2-4 hours. Monitor the reaction progress by HPLC-MS to confirm the formation of (7Z,10Z)-hexadecadienoyl-CoA.

  • Formation of the Enoyl-CoA Intermediate:

    • To the same reaction mixture, add Acyl-CoA Oxidase (e.g., 5-10 units).

    • Incubate at 37 °C for 1-2 hours. This step introduces a double bond at the α,β-position, forming 2E,7Z,10Z-hexadecatrienoyl-CoA.

  • Stereospecific Hydration:

    • To the reaction mixture containing the enoyl-CoA intermediate, add Enoyl-CoA Hydratase (e.g., 10-20 units).

    • Incubate at 37 °C for 1-2 hours. The enoyl-CoA hydratase will stereospecifically hydrate (B1144303) the α,β-double bond to yield this compound.

Part 3: Purification and Characterization
  • Purification:

    • Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Filter the supernatant and purify the isotopically labeled this compound by preparative reverse-phase HPLC.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Collect fractions corresponding to the product peak and lyophilize to obtain the purified product.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry (HRMS). The mass spectrum should show a mass shift corresponding to the number of incorporated stable isotopes.

    • Determine the concentration of the purified product using UV-Vis spectrophotometry by measuring the absorbance of the adenine (B156593) ring of CoA at 260 nm (extinction coefficient ε = 16,400 M⁻¹cm⁻¹).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Chemoenzymatic Synthesis Labeled_Precursor Isotopically Labeled Pentanal Alkynylation Alkynylation Labeled_Precursor->Alkynylation Undecyne 1-Undecyne Undecyne->Alkynylation Alkynyl_Alcohol Alkynyl Alcohol Alkynylation->Alkynyl_Alcohol Hydrogenation Lindlar Hydrogenation Alkynyl_Alcohol->Hydrogenation Dienol (7Z,10Z)-Hexadecadien-1-ol Hydrogenation->Dienol Oxidation Jones Oxidation Dienol->Oxidation Fatty_Acid Labeled (7Z,10Z)- Hexadecadienoic Acid Oxidation->Fatty_Acid Activation Acyl-CoA Synthetase (ATP, CoA) Fatty_Acid->Activation Acyl_CoA (7Z,10Z)-Hexadecadienoyl-CoA Activation->Acyl_CoA Oxidation_Enz Acyl-CoA Oxidase Acyl_CoA->Oxidation_Enz Enoyl_CoA 2E,7Z,10Z-Hexadecatrienoyl-CoA Oxidation_Enz->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Final_Product (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Hydration->Final_Product

Caption: Chemoenzymatic synthesis workflow for isotopically labeled this compound.

Enzymatic Cascade Pathway

Enzymatic_Pathway Fatty_Acid Labeled (7Z,10Z)- Hexadecadienoic Acid ACS Acyl-CoA Synthetase Fatty_Acid->ACS Acyl_CoA Labeled (7Z,10Z)- Hexadecadienoyl-CoA ACO Acyl-CoA Oxidase Acyl_CoA->ACO Enoyl_CoA Labeled 2E,7Z,10Z- Hexadecatrienoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Final_Product Labeled (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA ACS->Acyl_CoA AMP_PPi AMP + PPi ACS->AMP_PPi ACO->Enoyl_CoA FADH2 FADH₂ ACO->FADH2 ECH->Final_Product ATP_CoA ATP + CoA ATP_CoA->ACS H2O H₂O H2O->ECH

Caption: Enzymatic cascade for the conversion of the fatty acid to the final product.

Application Notes and Protocols for Studying (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a coenzyme A derivative of a C16 di-unsaturated fatty acid.[1][2] Its structure, featuring a hydroxyl group at the beta-carbon, suggests its role as an intermediate in fatty acid metabolism, specifically within the β-oxidation pathway. Understanding the biological effects of this molecule is crucial for elucidating lipid metabolism pathways and their implications in health and disease. These application notes provide a comprehensive guide to the experimental design for studying this compound, from its synthesis and purification to its effects in various biological systems.

Section 1: Synthesis and Characterization

Given the commercial unavailability of this compound, a synthetic approach is necessary. The synthesis would likely involve the coupling of a protected (S)-3-hydroxy fatty acid with Coenzyme A.

Protocol 1: Synthesis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoic Acid

This protocol is adapted from methods for synthesizing polyunsaturated fatty acids.[3]

  • Starting Materials: Commercially available starting materials for the construction of the C16 backbone with cis-double bonds at positions 7 and 10.

  • Stereoselective Reduction: Employ a stereoselective reduction method to introduce the (S)-hydroxyl group at the C-3 position.

  • Purification: Utilize column chromatography to purify the final fatty acid product.

  • Characterization: Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Acyl-CoA Synthesis

This protocol is a standard method for the synthesis of acyl-CoA esters.

  • Activation of the Fatty Acid: Activate the synthesized (S)-3-Hydroxy-7Z,10Z-Hexadecadienoic acid, for example, by converting it to its N-hydroxysuccinimide (NHS) ester.

  • Coupling with Coenzyme A: React the activated fatty acid with the free thiol group of Coenzyme A in a suitable buffer system.

  • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).[4]

  • Quantification and Characterization: Determine the concentration using UV-spectroscopy (A260 for the adenine (B156593) ring of CoA) and confirm the identity and purity by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Section 2: In Vitro Enzymatic Assays

The primary enzymes expected to interact with this compound are those involved in fatty acid β-oxidation, such as 3-hydroxyacyl-CoA dehydrogenases.

Protocol 3: L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay

This spectrophotometric assay measures the activity of LCHAD by monitoring the reduction of NAD+ to NADH. This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase.[9][10]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and the enzyme source (e.g., purified LCHAD or mitochondrial extract).

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Data Analysis: Calculate the enzyme activity based on the rate of NADH formation using its molar extinction coefficient.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)
This compoundTo be determinedTo be determined
(S)-3-Hydroxyhexadecanoyl-CoA (Reference)Literature valueLiterature value

Note: The kinetic parameters for the novel substrate will need to be experimentally determined and compared to a known saturated or monounsaturated substrate.

Section 3: Cell-Based Assays

Cell-based assays are essential to understand the effects of this compound in a physiological context.

Protocol 4: Cellular Uptake and Metabolism

This protocol uses radiolabeled or fluorescently tagged analogs to trace the fate of the molecule within the cell.

  • Cell Culture: Culture relevant cell lines (e.g., hepatocytes, myoblasts) known for active fatty acid metabolism.

  • Treatment: Incubate the cells with a labeled version of this compound.

  • Metabolite Extraction: After incubation, lyse the cells and extract the intracellular metabolites.

  • Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.[6][11]

Protocol 5: Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in live cells.

  • Cell Seeding: Seed cells in a Seahorse XF analyzer plate.

  • Substrate Treatment: Treat the cells with this compound or its corresponding fatty acid.

  • Oxygen Consumption Rate (OCR) Measurement: Measure the OCR using a Seahorse XF Analyzer to determine the rate of mitochondrial respiration fueled by the substrate.

  • Data Interpretation: An increase in OCR upon substrate addition indicates its utilization in β-oxidation.

Table 2: Effect of this compound on Cellular Respiration

TreatmentBasal OCR (pmol/min)OCR after Substrate Addition (pmol/min)
Vehicle ControlValueValue
This compound (10 µM)ValueValue
Hexadecadienoic Acid (10 µM)ValueValue

Section 4: In Vivo Studies in Animal Models

In vivo studies are critical for understanding the systemic effects of this compound. Mouse models of fatty acid oxidation disorders can be particularly informative.[12][13][14][15]

Protocol 6: Pharmacokinetic and Metabolic Analysis in Mice

  • Animal Model: Utilize wild-type mice or a relevant model of a fatty acid oxidation disorder.

  • Administration: Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Sample Collection: Collect blood and tissue samples at various time points.

  • Acyl-CoA Profiling: Extract and analyze acyl-CoA esters from tissues using LC-MS/MS to determine the distribution and metabolism of the administered compound.[4][16]

Table 3: Tissue Distribution of this compound in Mice

TissueConcentration at 1h (nmol/g)Concentration at 4h (nmol/g)
LiverTo be determinedTo be determined
HeartTo be determinedTo be determined
Skeletal MuscleTo be determinedTo be determined
PlasmaTo be determinedTo be determined

Section 5: Visualizations

Signaling Pathway Diagram

fatty_acid_beta_oxidation fatty_acid (7Z,10Z)-Hexadecadienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP -> AMP+PPi hexadecadienoyl_coa (7Z,10Z)-Hexadecadienoyl-CoA acyl_coa_synthetase->hexadecadienoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase hexadecadienoyl_coa->acyl_coa_dehydrogenase FAD -> FADH2 enoyl_coa 2,7,10-Hexadecatrienoyl-CoA acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase H2O hydroxyacyl_coa (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa lchad L-3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->lchad NAD+ -> NADH+H+ ketoacyl_coa 3-Keto-7Z,10Z-Hexadecadienoyl-CoA lchad->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase CoA-SH acetyl_coa Acetyl-CoA thiolase->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Proposed pathway for the β-oxidation of (7Z,10Z)-Hexadecadienoic acid.

Experimental Workflow Diagram

experimental_workflow start Start: Study of (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA synthesis Synthesis & Characterization (Protocols 1 & 2) start->synthesis in_vitro In Vitro Enzymatic Assays (Protocol 3) synthesis->in_vitro cell_based Cell-Based Assays (Protocols 4 & 5) synthesis->cell_based data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo In Vivo Studies (Protocol 6) cell_based->in_vivo in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Overall experimental workflow for investigating the effects of the target molecule.

Logical Relationship Diagram

logical_relationship molecule (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA enzyme Enzyme Interaction (e.g., LCHAD) molecule->enzyme is a substrate for cellular Cellular Effects (Metabolism, Respiration) molecule->cellular directly influences enzyme->cellular catalyzes reactions leading to systemic Systemic Effects (Pharmacokinetics, Physiology) cellular->systemic contribute to disease Relevance to Disease (e.g., FAO Disorders) systemic->disease informs understanding of

Caption: Logical relationships in studying the biological role of the molecule.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA in various buffer systems. The information provided is based on the general principles of long-chain fatty acyl-CoA behavior in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate or cloudiness observed upon dissolving this compound in an aqueous buffer.

Possible Cause 1: Concentration is above the Critical Micelle Concentration (CMC).

Long-chain fatty acyl-CoAs are amphipathic molecules that tend to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[1][2][3][4] This can lead to a cloudy or opalescent appearance. The CMC is influenced by the acyl chain length, degree of unsaturation, temperature, and the ionic strength and pH of the buffer.[1][2][3]

Troubleshooting Steps:

  • Reduce Concentration: Attempt to dissolve the compound at a lower concentration.

  • Determine the CMC: If possible, determine the approximate CMC under your experimental conditions using techniques like fluorescence spectroscopy with a probe such as 2-toluidinylnaphthalene-6-sulfonate.[3]

  • Work Below the CMC: For experiments requiring monomeric acyl-CoA, ensure the final concentration is well below the expected CMC.

Possible Cause 2: Inappropriate Buffer Conditions.

The solubility of fatty acyl-CoAs can be significantly affected by the pH and ionic strength of the buffer.

Troubleshooting Steps:

  • Adjust pH: The carboxyl group of the fatty acyl chain and the phosphate (B84403) groups of the CoA moiety have pKa values that will be influenced by the buffer pH. Experiment with a range of pH values (e.g., 6.5-8.5) to find the optimal pH for solubility.

  • Modify Ionic Strength: The CMC of ionic surfactants is generally decreased by increasing the salt concentration.[1][2] Vary the ionic strength of your buffer to assess its impact on solubility.

Possible Cause 3: Low Temperature.

Lower temperatures can decrease the solubility of lipids.

Troubleshooting Steps:

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid dissolution. However, be cautious of potential degradation of the compound at elevated temperatures.

Issue: Inconsistent results in enzymatic assays.

Possible Cause: Micelle formation affecting enzyme kinetics.

The presence of micelles can complicate the interpretation of kinetic data for enzymes that utilize long-chain fatty acyl-CoAs as substrates.[1][2] The monomeric form is typically the true substrate, and the presence of micelles can lead to an underestimation of the effective substrate concentration.

Troubleshooting Steps:

  • Assay Below CMC: Whenever possible, perform enzymatic assays at concentrations below the CMC.

  • Use of Detergents: If working above the CMC is unavoidable, consider the addition of a non-ionic or zwitterionic detergent (e.g., Triton X-100, CHAPS) to create mixed micelles. This can help to provide a more consistent and reproducible presentation of the substrate to the enzyme. The optimal detergent and its concentration will need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its lipophilic nature, it is best to prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695) or DMSO.[5][6] The stock solution can then be diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.[5][6]

Q2: How can I improve the solubility of this compound in my buffer without using organic solvents?

A2: One common method is to complex the fatty acyl-CoA with a carrier protein, such as bovine serum albumin (BSA). Fatty acid-free BSA can bind to the acyl chain, effectively solubilizing it in aqueous solutions. The molar ratio of BSA to the acyl-CoA is a critical parameter to optimize.

Q3: Can sonication be used to dissolve this compound?

A3: Yes, brief sonication can help to disperse the compound and facilitate dissolution, particularly when preparing stock solutions or working with solutions that may form aggregates.[7] However, excessive sonication can lead to degradation, so it should be performed on ice and in short bursts.

Q4: How should I store solutions of this compound?

A4: Aqueous solutions of acyl-CoAs can be unstable.[8] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

FactorEffect on CMCRationale
Increasing Acyl Chain Length DecreaseIncreased hydrophobicity favors micelle formation at lower concentrations.
Increasing Unsaturation IncreaseDouble bonds introduce kinks in the acyl chain, making it more difficult to pack into micelles.[3]
Increasing Ionic Strength DecreaseCounterions screen the repulsion between charged head groups, promoting micelle formation.[1][2]
Increasing Temperature VariableThe effect of temperature on CMC is complex and depends on the specific compound and buffer system.
Changing pH VariablepH can affect the charge of the head group, influencing intermolecular repulsion and thus the CMC.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (e.g., Ethanol)
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of absolute ethanol to dissolve the compound completely. Vortex gently.

  • While vortexing, slowly add the aqueous buffer to the ethanol stock solution to the desired final concentration.

  • Ensure the final ethanol concentration in the working solution is below 1% (v/v) or a level that does not interfere with the downstream application.

  • Visually inspect the solution for any signs of precipitation. If cloudiness occurs, try a lower final concentration or a different co-solvent like DMSO.

Protocol 2: Solubilization using Bovine Serum Albumin (BSA)
  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in the desired aqueous buffer.

  • Prepare a stock solution of this compound in a minimal amount of ethanol as described in Protocol 1.

  • Slowly add the acyl-CoA stock solution to the BSA solution while stirring.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • The optimal molar ratio of BSA to acyl-CoA will need to be determined empirically, but a starting point of 1:1 to 1:3 can be tested.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization in Aqueous Buffer start Weigh this compound dissolve Dissolve in minimal organic solvent (e.g., Ethanol) start->dissolve stock High-concentration stock solution dissolve->stock dilute Slowly add stock to aqueous buffer while vortexing stock->dilute check Visually inspect for precipitation dilute->check ready Homogeneous solution ready for use check->ready Clear troubleshoot Troubleshoot (e.g., lower concentration, add BSA) check->troubleshoot Cloudy micelle_formation cluster_monomers Below CMC cluster_micelle Above CMC a1 Monomer a2 Monomer a3 Monomer a4 Monomer a5 Monomer center Micelle m1 center->m1 m2 center->m2 m3 center->m3 m4 center->m4 m5 center->m5 m6 center->m6 Monomer->Micelle Increasing Concentration

References

Technical Support Center: Analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?

A1: The most common interferences in the LC-MS/MS analysis of this compound can be categorized as follows:

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as the target analyte can co-elute and interfere with quantification. This includes structural isomers (e.g., other 3-hydroxy acyl-CoAs with different double bond positions or stereochemistry) and other unrelated lipids or metabolites.[1]

  • Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids, proteins) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

  • Contamination: Contaminants from solvents, glassware, plasticware, or sample collection and preparation steps can introduce interfering peaks. Common contaminants include plasticizers (e.g., phthalates) and detergents.

  • In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, leading to a lower abundance of the precursor ion and potentially creating interfering fragment ions.[2]

Q2: How can I minimize isomeric interference during my analysis?

A2: Minimizing isomeric interference is critical for accurate quantification. Here are several strategies:

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve baseline separation of this compound from its isomers. This may involve using a longer column, a smaller particle size packing material, or a different stationary phase chemistry (e.g., C18, C8).[3]

  • Tandem Mass Spectrometry (MS/MS): Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting specific precursor-to-product ion transitions unique to your target analyte, you can filter out signals from many co-eluting isomers.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, helping to resolve isobaric interferences.[2]

Q3: What are the best practices for sample preparation to reduce matrix effects?

A3: Proper sample preparation is key to mitigating matrix effects. Consider the following:

  • Solid-Phase Extraction (SPE): Use SPE cartridges with a suitable sorbent (e.g., C18) to clean up the sample and remove interfering matrix components.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be effective for separating lipids from more polar matrix components.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724), methanol) is a common first step to remove the bulk of proteins.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to compensate for matrix effects and variations in sample recovery.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica-based column packing can interact with the analyte. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. A lower pH mobile phase can also reduce these interactions.[6]
Column Overload The sample concentration is too high, leading to peak distortion. Dilute the sample and re-inject.[7]
Inappropriate Injection Solvent The solvent used to dissolve the sample is stronger than the mobile phase, causing the peak to broaden or front. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.[6]
Problem 2: Inconsistent or Drifting Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration The column is not sufficiently equilibrated with the mobile phase before injection, especially when using gradient elution or ion-pairing reagents.[7][8] Ensure the column is equilibrated for at least 10-15 column volumes.
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to retention time shifts. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[7]
Fluctuating Column Temperature Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[7]
Pump Malfunction Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.[9] Inspect the pump for leaks and service the check valves if necessary.
Problem 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Sample Degradation Acyl-CoA esters can be unstable. Keep samples on ice or at 4°C during preparation and in the autosampler. Avoid repeated freeze-thaw cycles.
Suboptimal Mass Spectrometer Settings The ionization and fragmentation parameters may not be optimized for your analyte. Perform a tuning and optimization of the mass spectrometer using a standard solution of this compound.
Ion Suppression from Matrix Co-eluting matrix components are suppressing the ionization of the analyte. Improve sample cleanup using SPE or LLE.[5]
Inefficient Ionization The mobile phase composition may not be optimal for ionization. Adjust the pH or the concentration of organic modifiers.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Acyl-CoA Analysis from Biological Tissues
  • Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) in a cold buffer (e.g., 1 mL of 10 mM potassium phosphate (B84403) buffer, pH 7.4) containing an antioxidant (e.g., 2 mM EDTA).

  • Protein Precipitation: Add an equal volume of cold acetonitrile to the homogenate to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample 1. Tissue Homogenization Protein_Precipitation 2. Protein Precipitation Tissue_Sample->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition MS_Detection->Data_Acquisition Quantification 9. Quantification Data_Acquisition->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Common HPLC-MS Issues cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_sensitivity Low Sensitivity Start Analytical Problem Encountered Check_Column Check for Column Overload/Contamination Start->Check_Column Peak Tailing/Fronting Check_Equilibration Ensure Proper Column Equilibration Start->Check_Equilibration Retention Time Drift Check_Sample_Stability Verify Sample Stability Start->Check_Sample_Stability Low Signal Adjust_Solvent Adjust Injection Solvent Check_Column->Adjust_Solvent Optimize_Mobile_Phase Optimize Mobile Phase pH/Additives Adjust_Solvent->Optimize_Mobile_Phase Check_Mobile_Phase Verify Mobile Phase Composition Check_Equilibration->Check_Mobile_Phase Check_Temp Control Column Temperature Check_Mobile_Phase->Check_Temp Inspect_Pump Inspect HPLC Pump Check_Temp->Inspect_Pump Optimize_MS Optimize MS Parameters Check_Sample_Stability->Optimize_MS Improve_Cleanup Improve Sample Cleanup Optimize_MS->Improve_Cleanup

Caption: A logical troubleshooting workflow for addressing common issues in HPLC-MS analysis.

References

reducing background noise in (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA and other long-chain 3-hydroxyacyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges stem from its low endogenous abundance, structural similarity to other isomeric and isobaric lipids, and its amphipathic nature, which can lead to complex interactions with the sample matrix.[1][2] Key difficulties include:

  • High Background Noise: Interference from the biological matrix (e.g., phospholipids, other fatty acyl-CoAs) can obscure the analyte signal.[3]

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[3]

  • Low Signal Intensity: Due to low physiological concentrations, achieving a robust signal-to-noise ratio can be difficult.

  • Isomeric Overlap: Distinguishing this compound from other structural isomers requires high-resolution chromatographic separation and/or mass spectrometry techniques.[1]

Q2: Which analytical methods are most suitable for the detection of this molecule?

A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and effective technique due to its high sensitivity and specificity.[4] Operating in Multiple Reaction Monitoring (MRM) mode allows for targeted quantification with reduced background.[1] Enzymatic assays using L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) can also be employed, often in a coupled format to amplify the signal.[5][6]

Q3: Why is sample preparation so critical for this analysis?

A3: Effective sample preparation is crucial for removing interfering matrix components that cause background noise and ion suppression.[7] A robust sample prep protocol enhances the signal-to-noise ratio, improves reproducibility, and protects the analytical column and mass spectrometer from contamination.[7][8] The choice of method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can significantly impact analyte recovery and data quality.[7][9]

Troubleshooting Guide: LC-MS/MS Analysis

This guide addresses common issues encountered during the LC-MS/MS detection of this compound.

Issue 1: High Background Noise or Noisy Baseline

Q: My chromatogram shows a very high or noisy baseline, making it difficult to detect my analyte peak. What is the cause and how can I fix it?

A: A noisy baseline can originate from several sources, including contaminated solvents, a dirty MS source, or an aging column.

Potential Causes & Solutions:

  • Contaminated Mobile Phase or Solvents:

    • Solution: Use high-purity, LC-MS grade solvents and additives.[10] Prepare fresh mobile phases daily and keep solvent bottles capped to prevent contamination.[11]

  • Dirty Ion Source or Mass Spectrometer:

    • Solution: Follow the manufacturer's protocol to clean the ion source, ion transfer optics, and quadrupoles. A dirty source is a common cause of high background.[3]

  • Column Bleed:

    • Solution: Ensure you are operating within the column's recommended temperature and pH range.[11] Flush the column with an appropriate solvent. If the problem persists, the column may be old and require replacement.

  • Matrix Effects:

    • Solution: Improve your sample preparation protocol to better remove interfering compounds. Consider switching from a simple protein precipitation method to a more selective SPE or LLE method.[7][9]

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I can't detect my analyte, or the signal-to-noise ratio is too low for reliable quantification. How can I boost my signal?

A: Low signal intensity is a common problem for low-abundance analytes like acyl-CoAs. The issue can be related to the sample itself, the LC separation, or the MS settings.

Potential Causes & Solutions:

  • Inefficient Extraction/Recovery:

    • Solution: Optimize your sample preparation method. Compare different extraction solvents and techniques (see Table 1 below). Ensure complete evaporation and reconstitution in a solvent compatible with your mobile phase.

  • Suboptimal Ionization:

  • Poor Chromatographic Peak Shape:

    • Solution: Broad peaks lead to lower peak height and reduced sensitivity. Ensure the injection solvent is not stronger than the initial mobile phase.[11] A gradient elution can help sharpen peaks.

  • Ion Suppression:

    • Solution: Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. A more rigorous sample cleanup (e.g., SPE) is highly effective at reducing ion suppression.[9]

Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: My analyte peak is tailing or split, which affects integration and quantification. What should I do?

A: Poor peak shape is often a chromatography issue related to the column, mobile phase, or injection conditions.

Potential Causes & Solutions:

  • Column Contamination or Void:

    • Solution: A partially plugged column frit can cause split peaks.[11] First, try flushing the column according to the manufacturer's instructions. If this fails, replace the column. Using a guard column can extend the life of your analytical column.[10]

  • Secondary Interactions:

    • Solution: Peak tailing can occur if the analyte has secondary interactions with the stationary phase. Adjust the mobile phase pH or add a competing agent.

  • Injection Solvent Mismatch:

    • Solution: Injecting the sample in a solvent significantly stronger than the mobile phase will cause peak distortion.[11] If possible, reconstitute your sample in the initial mobile phase.[10]

  • Extra-Column Volume:

    • Solution: Ensure all tubing and connections are properly fitted and have minimal length and diameter to reduce dead volume, which contributes to peak broadening.[11]

Troubleshooting Guide: Enzymatic Assays

This guide addresses common issues with enzymatic assays for L-3-hydroxyacyl-CoA dehydrogenase activity. These assays typically follow the production of NADH, which can be measured by absorbance or fluorescence.[13]

Issue 1: High Background Signal

Q: My blank and negative control wells show a high signal, reducing the dynamic range of my assay. What could be the cause?

A: High background in enzymatic assays often points to contamination or non-specific reactions.

Potential Causes & Solutions:

  • Contaminated Reagents:

    • Solution: Ensure that none of the assay components (buffer, substrate, enzymes) are contaminated with NADH or other fluorescent/absorbent compounds. Prepare fresh reagents.

  • Sample Interference:

    • Solution: Some compounds within the sample lysate can interfere with the assay.[14] Run a sample control well without the substrate to quantify this background and subtract it from your measurements. Deproteinizing samples may also be necessary.

  • Substrate Instability:

    • Solution: The acyl-CoA substrate may degrade over time. Prepare substrate solutions fresh and keep them on ice.

Issue 2: Low or No Enzyme Activity Detected

Q: My standards work, but I am not seeing any activity in my samples. Why?

A: This could be due to inactive enzyme, the presence of inhibitors, or suboptimal assay conditions.

Potential Causes & Solutions:

  • Improper Sample Storage/Handling:

    • Solution: Use fresh samples whenever possible. If stored, ensure they were kept at the correct temperature to preserve enzyme activity.[14]

  • Presence of Inhibitors in the Sample:

    • Solution: Certain substances like EDTA (>0.5 mM), SDS (>0.2%), or high salt concentrations can inhibit enzyme activity.[14] Consider diluting your sample or using a cleanup method like dialysis or a desalting column.

  • Incorrect Incubation Time or Temperature:

    • Solution: Verify the optimal temperature and incubation time for the L-3-hydroxyacyl-CoA dehydrogenase enzyme. Ensure your incubator or plate reader is calibrated correctly.[14]

Data Presentation & Protocols

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

This table summarizes common extraction methods and their suitability for recovering acyl-CoAs from complex biological matrices like plasma.

MethodPrincipleAdvantagesDisadvantagesSuitability for Acyl-CoAs
Protein Precipitation (PPT) Protein removal using organic solvents (e.g., Methanol, Acetonitrile).Fast, simple, and inexpensive.Non-selective; significant matrix effects often remain. Poor recovery of nonpolar lipids.Suitable for initial screening but may result in high background and ion suppression.
Folch / Bligh-Dyer (LLE) Biphasic extraction using Chloroform/Methanol/Water to partition lipids into an organic phase."Gold standard" for broad lipid extraction. Good recovery for many lipid classes.Labor-intensive, uses chlorinated solvents, reproducibility can be variable.[7]Good, but optimization is needed to ensure recovery of amphipathic acyl-CoAs. The Matyash method is a safer alternative.[3]
Matyash (LLE) Biphasic extraction using Methyl-tert-butyl ether (MTBE)/Methanol/Water.Safer solvent (MTBE instead of chloroform). Good for both lipidomics and metabolomics profiling.[3][7]Can be less efficient for very nonpolar lipids compared to Folch.Recommended. Provides a good balance of recovery, safety, and clean extract.[3]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Highly selective, excellent for removing interferences, easily automated.[7][9]More expensive, requires method development to optimize sorbent and solvents.Excellent. Can be tailored to specifically isolate acyl-CoAs, leading to very clean samples and low background.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Matyash LLE for LC-MS/MS

This protocol is adapted for the extraction of acyl-CoAs from plasma or cell pellets.

  • Preparation: Pre-cool a centrifuge to 4°C. Prepare a stock solution of Methanol and MTBE.

  • Homogenization: To 100 µL of plasma or a cell pellet, add 300 µL of cold Methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Extraction: Add 1 mL of MTBE. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 250 µL of water (LC-MS grade). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will form.

  • Collection: Carefully collect the upper (organic) phase containing the lipids and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 90:10 Methanol/Water) for LC-MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: General Coupled Enzymatic Assay for L-3-hydroxyacyl-CoA Dehydrogenase

This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl) at the optimal pH for the enzyme (typically pH 7.0-8.5).

    • NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.

    • Substrate Solution: Prepare a fresh solution of this compound in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of sample (e.g., cell lysate) to each well. Include wells for blanks (buffer only) and positive controls (purified enzyme).

    • Prepare a Reaction Mix containing Assay Buffer and NAD+.

    • Add 100 µL of the Reaction Mix to each well.

    • Incubate the plate for 5 minutes at the desired temperature (e.g., 37°C) to allow endogenous substrates to be consumed.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (for NADH) or fluorescence at Ex/Em = 340/460 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

    • The rate of increase in absorbance/fluorescence is proportional to the enzyme activity in the sample.

Visualizations

LC-MS/MS Troubleshooting Workflow

Start High Background Noise or Low S/N Ratio Check_Solvents Are solvents LC-MS grade & fresh? Start->Check_Solvents Check_MS Is the MS source clean and tuned? Check_Solvents->Check_MS Yes Sol_Solvents Replace Solvents & Mobile Phase Check_Solvents->Sol_Solvents No Check_SamplePrep Is sample prep adequate? Check_MS->Check_SamplePrep Yes Sol_MS Clean Source & Optimize Parameters Check_MS->Sol_MS No Check_Chroma Is peak shape optimal? Check_SamplePrep->Check_Chroma Yes Sol_SamplePrep Improve Cleanup (e.g., use SPE) Check_SamplePrep->Sol_SamplePrep No Sol_Chroma Optimize Gradient & Injection Solvent Check_Chroma->Sol_Chroma No End Problem Resolved Check_Chroma->End Yes Sol_Solvents->Check_MS Sol_MS->Check_SamplePrep Sol_SamplePrep->Check_Chroma Sol_Chroma->End

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Enzymatic Assay Reaction Pathway

sub (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA enzyme L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) (from sample) sub->enzyme nad NAD+ nad->enzyme prod 3-Keto-7Z,10Z- Hexadecadienoyl-CoA enzyme->prod nadh NADH (Detected) enzyme->nadh h_ion H+ enzyme->h_ion

Caption: The reaction catalyzed by L-3-hydroxyacyl-CoA Dehydrogenase.

References

method refinement for consistent (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Synthesis & Purity

Q1: My enzymatic synthesis of this compound from its corresponding fatty acid is showing low yield. What are the potential causes and solutions?

A1: Low yields in the enzymatic synthesis, typically employing an acyl-CoA synthetase, can stem from several factors:

  • Enzyme Inactivity: Ensure the enzyme is active and has been stored correctly, typically at -80°C. Perform a small-scale positive control reaction with a known substrate to verify enzyme activity.

  • Substrate Quality: The precursor, (S)-3-Hydroxy-7Z,10Z-hexadecadienoic acid, must be of high purity. Impurities can inhibit the enzyme. Verify the purity of your fatty acid by HPLC or GC-MS.

  • Cofactor Degradation: ATP and Coenzyme A are essential cofactors that can degrade over time. Use fresh, high-quality cofactors for each reaction.

  • Sub-optimal Reaction Conditions: Ensure the pH, temperature, and buffer composition of your reaction are optimal for the specific acyl-CoA synthetase you are using. These parameters are enzyme-specific.

  • Product Inhibition: High concentrations of the product, this compound, or byproducts like AMP, can cause feedback inhibition of the enzyme.[1] Consider performing the reaction with periodic removal of the product or using a coupled-enzyme system to regenerate ATP.

Q2: I am observing a mixture of stereoisomers (both S and R forms) in my final product. How can I ensure I obtain the pure (S)-enantiomer?

A2: Achieving high enantiomeric excess is critical. Here’s how to troubleshoot stereochemical impurity:

  • Chiral Purity of Starting Material: The most likely source of contamination is the stereochemical impurity of your starting material, 3-Hydroxy-7Z,10Z-hexadecadienoic acid. It is crucial to start with a highly pure (S)-enantiomer.

  • Chiral Analysis: You must employ a robust analytical method to determine the enantiomeric purity. This is typically achieved by HPLC using a chiral stationary phase.[2][3][4][5] The 3-hydroxyl group often requires derivatization to enhance separation on a chiral column.[2][3]

  • Chiral Purification: If your starting material is a racemic mixture, you will need to perform chiral resolution. This can be done by preparative chiral HPLC or through diastereomeric crystallization.

Q3: My polyunsaturated acyl-CoA appears to be degrading during purification and storage. What are the best practices to maintain its integrity?

A3: Polyunsaturated fatty acids and their derivatives are susceptible to oxidation and isomerization.[6][7]

  • Minimize Exposure to Oxygen: Work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when handling the compound in its purified form. Use degassed solvents.

  • Low-Temperature Storage: Store the final product at -80°C in a tightly sealed vial, preferably under an inert atmosphere.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the purified compound into smaller volumes for single-use to prevent degradation from repeated temperature changes.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during purification and storage, but be mindful that this will need to be removed for certain downstream applications.

  • pH Control: Maintain the pH of solutions within a stable range, as extremes in pH can catalyze hydrolysis of the thioester bond.

Analytical & Characterization

Q4: I am having trouble with the HPLC-MS analysis of my compound. What are some common issues and how can I resolve them?

A4: HPLC-MS of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Poor Peak Shape: Tailing peaks are common. This can be improved by using a suitable ion-pairing agent in the mobile phase or by optimizing the gradient elution program.

  • Low Sensitivity: Ensure your mass spectrometer is tuned for the mass of your compound. Use a high-purity solvent and a clean HPLC system to minimize background noise.

  • Column Selection: A C18 reversed-phase column is typically used. Ensure the column is in good condition.

  • Sample Preparation: Ensure your sample is free of salts and other non-volatile components that can interfere with ionization in the mass spectrometer.

Q5: How can I confirm the identity and structure of my synthesized this compound?

A5: A combination of analytical techniques is recommended for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that are characteristic of the acyl-CoA structure.

  • Proton and Carbon NMR (¹H and ¹³C NMR): To confirm the overall structure, including the position of the double bonds and the hydroxyl group.

  • Chiral HPLC: To confirm the enantiomeric purity as discussed in Q2.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol describes a two-step process: the chemical synthesis of the precursor fatty acid followed by enzymatic ligation to Coenzyme A.

Step 1: Chemical Synthesis of (S)-3-Hydroxy-7Z,10Z-hexadecadienoic acid

This is a complex multi-step organic synthesis that should be performed by a qualified chemist. A generalized approach is provided.

  • Synthesis of the Carbon Skeleton: A common strategy involves the coupling of smaller fragments. For instance, an organometallic reagent containing the C4-C16 portion with the Z,Z-diene system can be coupled to a C3 chiral synthon containing the hydroxyl group.

  • Stereoselective Reduction: A key step is the stereoselective reduction of a 3-ketoester precursor to generate the (S)-3-hydroxy configuration. This is often achieved using a chiral reducing agent such as a CBS catalyst.

  • Purification: The final fatty acid product must be rigorously purified, typically by column chromatography on silica (B1680970) gel.

Step 2: Enzymatic Ligation to Coenzyme A

  • Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • (S)-3-Hydroxy-7Z,10Z-hexadecadienoic acid (1 mM)

    • Coenzyme A (1.2 mM)

    • ATP (2 mM)

    • MgCl₂ (5 mM)

    • A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant human enzyme)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by analytical reversed-phase HPLC, observing the disappearance of the fatty acid peak and the appearance of the acyl-CoA peak.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol, water, and then the initial loading buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.0).

  • Sample Loading: Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the loading buffer to remove unreacted Coenzyme A, ATP, and other hydrophilic components.

  • Elution: Elute the this compound with an appropriate solvent mixture, such as 80% acetonitrile in water.

  • Solvent Removal: Lyophilize or evaporate the solvent under a stream of nitrogen to obtain the purified product.

Protocol 3: Chiral HPLC Analysis of the 3-Hydroxy Fatty Acid Precursor

  • Derivatization: To a dried sample of the 3-hydroxy fatty acid, add a solution of a chiral derivatizing agent (e.g., (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide - FDAA) in a suitable solvent like acetone, along with a mild base (e.g., triethylamine). Incubate at a slightly elevated temperature (e.g., 40°C) until the reaction is complete.

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., Chiralpak IA-U).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol, or a suitable mobile phase for the chosen column.

    • Detection: UV detector set at a wavelength appropriate for the derivatizing agent.

    • Analysis: Compare the retention time of the sample to that of authentic standards of the (R) and (S) enantiomers to determine the enantiomeric purity.

Data Presentation

Table 1: Analytical Data for this compound

ParameterExpected ValueMethod
Molecular FormulaC₃₇H₆₂N₇O₁₈P₃S-
Molecular Weight1017.91 g/mol Mass Spectrometry
Exact Mass1017.3085 m/zHigh-Resolution MS
HPLC Retention TimeVaries with column and conditionsReversed-Phase HPLC
UV λmax~260 nm (adenine moiety of CoA)UV Spectroscopy
Enantiomeric Purity>98% (S)-enantiomerChiral HPLC

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Precursor: (S)-3-Hydroxy-7Z,10Z- hexadecadienoic acid + Coenzyme A synthesis Enzymatic Ligation (Acyl-CoA Synthetase, ATP, Mg²⁺) start->synthesis purification Solid-Phase Extraction (SPE) (C18 Cartridge) synthesis->purification analysis_rp RP-HPLC-MS (Purity & Identity) purification->analysis_rp analysis_chiral Chiral HPLC (Enantiomeric Purity) purification->analysis_chiral analysis_nmr NMR Spectroscopy (Structure) purification->analysis_nmr end_product Purified (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA analysis_rp->end_product signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor Membrane Receptor Extracellular_Signal->Receptor Enzyme_Activation Enzyme Activation (e.g., Phospholipase) Receptor->Enzyme_Activation PUFA_Release Release of 7Z,10Z-Hexadecadienoic Acid Enzyme_Activation->PUFA_Release Metabolic_Cascade Metabolic Cascade PUFA_Release->Metabolic_Cascade Target_Molecule (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Metabolic_Cascade->Target_Molecule Downstream_Effector Downstream Effector (e.g., Nuclear Receptor) Target_Molecule->Downstream_Effector Biological_Response Biological Response (e.g., Gene Expression) Downstream_Effector->Biological_Response

References

Validation & Comparative

A Comparative Guide to the Stereoisomers of 3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA and its corresponding (R)-stereoisomer. The focus is on their established and inferred biological activities, supported by general enzymatic principles and detailed experimental protocols for their differentiation and analysis.

Introduction

This compound is a coenzyme A derivative that serves as an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids.[1][2] The stereochemistry of the hydroxyl group at the C-3 position is critical for its recognition and processing by metabolic enzymes. This guide will explore the functional differences between the (S) and (R) stereoisomers, highlighting the stereospecificity of the enzymes involved in fatty acid metabolism.

Physicochemical Properties

PropertyThis compound(R)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA
Molecular Formula C37H62N7O18P3SC37H62N7O18P3S
Molecular Weight 1017.91 g/mol [1]1017.91 g/mol
Stereochemistry at C-3 S-configurationR-configuration
Biological Role Intermediate in fatty acid beta-oxidationNot a recognized intermediate in fatty acid beta-oxidation

Biological Activity and Stereoselectivity

The primary biological role of 3-hydroxyacyl-CoA molecules is as intermediates in the beta-oxidation pathway, where fatty acids are broken down to produce acetyl-CoA. The key enzyme in the metabolism of 3-hydroxyacyl-CoA intermediates is 3-hydroxyacyl-CoA dehydrogenase (HADH).[3][4]

This compound:

  • Metabolic Fate: The (S)-isomer is the physiological substrate for L-3-hydroxyacyl-CoA dehydrogenase (L-HADH) in mitochondrial beta-oxidation.[3][5] This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a keto group, forming 3-oxo-7Z,10Z-hexadecadienoyl-CoA.[3][6][7] This reaction is a crucial step in the energy extraction from fatty acids.[4]

(R)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA:

  • Metabolic Fate: The (R)-isomer is generally not a substrate for the L-3-hydroxyacyl-CoA dehydrogenases involved in the canonical beta-oxidation pathway. The active sites of these enzymes are highly stereospecific, accommodating only the (S)-enantiomer.[8] Consequently, the (R)-isomer is not expected to be efficiently metabolized through this pathway. While other enzymes with specificity for D-3-hydroxyacyl-CoAs exist, their primary roles are in different metabolic contexts, and their activity on this specific unsaturated substrate is not well-documented.

Signaling Pathways

The primary signaling pathway for this compound is its integration into the fatty acid beta-oxidation spiral. This metabolic pathway is fundamental for cellular energy homeostasis.

Beta_Oxidation_Pathway cluster_products Products entering other pathways Unsaturated_Fatty_Acyl_CoA 7Z,10Z-Hexadecadienoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxy (S)-3-Hydroxy-7Z,10Z- Hexadecadienoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxy L_HADH L-3-Hydroxyacyl-CoA Dehydrogenase (L-HADH) S_3_Hydroxy->L_HADH 3_Oxo 3-Oxo-7Z,10Z- Hexadecadienoyl-CoA L_HADH->3_Oxo Thiolase Thiolase 3_Oxo->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: The role of this compound in the beta-oxidation pathway.

Experimental Protocols

Chiral Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analytical separation of (S)- and (R)-3-hydroxyacyl-CoA stereoisomers.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm)[9]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample containing a mixture of (S)- and (R)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require adjustment.[9]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at 254 nm. The two stereoisomers should elute at different retention times.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water) Start->Prepare_Mobile_Phase Equilibrate_Column Equilibrate Chiral HPLC Column Prepare_Mobile_Phase->Equilibrate_Column Prepare_Sample Dissolve Stereoisomer Mixture in Mobile Phase Equilibrate_Column->Prepare_Sample Inject_Sample Inject Sample onto Column Prepare_Sample->Inject_Sample Detect_Elution Detect Elution Profile at 254 nm Inject_Sample->Detect_Elution Analyze_Results Analyze Chromatogram for Separated Stereoisomers Detect_Elution->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the chiral separation of 3-hydroxyacyl-CoA stereoisomers by HPLC.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase with a given substrate.

Principle:

The oxidation of the (S)-3-hydroxyacyl-CoA by L-HADH is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (e.g., 10 mM)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • This compound solution

  • (R)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA solution

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+ solution.

  • Enzyme Addition: Add a known amount of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Baseline Measurement: Equilibrate the mixture to the desired temperature (e.g., 37°C) and measure the baseline absorbance at 340 nm.

  • Reaction Initiation: Initiate the reaction by adding the (S)- or (R)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA substrate.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm for several minutes.

  • Activity Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Expected Outcome:

A significant increase in absorbance should be observed when using the (S)-isomer as a substrate, while minimal to no change is expected with the (R)-isomer, demonstrating the stereoselectivity of the enzyme.

Conclusion

The stereochemistry at the C-3 position of 3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA is a critical determinant of its biological activity. The (S)-stereoisomer is the physiologically relevant intermediate in fatty acid beta-oxidation, readily metabolized by the stereospecific enzyme L-3-hydroxyacyl-CoA dehydrogenase. In contrast, the (R)-stereoisomer is not a substrate for this enzyme and is therefore not expected to be a direct participant in this major metabolic pathway. This distinction is crucial for researchers in metabolism and drug development, as the biological effects of any therapeutic agent targeting fatty acid oxidation will likely be stereospecific. The provided experimental protocols offer a framework for the analytical and functional characterization of these stereoisomers.

References

Validating the Biological Activity of Synthetic (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA. The primary method for assessing its biological relevance is to determine its efficacy as a substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), a key component of the mitochondrial fatty acid β-oxidation pathway. This guide outlines the necessary experimental protocols, data presentation formats, and comparative benchmarks to objectively evaluate the performance of this synthetic molecule against known, naturally occurring alternatives.

Introduction to Biological Context

This compound is a long-chain 3-hydroxyacyl-coenzyme A. In biological systems, 3-hydroxyacyl-CoAs are intermediates in the catabolism of fatty acids, a process known as β-oxidation. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The efficiency of this reaction is a direct measure of the biological activity of the 3-hydroxyacyl-CoA substrate.

Comparative Analysis of Substrate Activity

To validate the biological activity of synthetic this compound, its performance as a substrate for HADH should be compared against well-characterized 3-hydroxyacyl-CoAs. An ideal comparator is (S)-3-Hydroxyhexadecanoyl-CoA (a saturated C16 analog), as it allows for the assessment of the impact of the unsaturated bonds on enzyme recognition and turnover.

Table 1: Comparative Kinetic Parameters for HADH Substrates

SubstrateEnzyme SourceApparent Km (µM)Apparent Vmax (µmol/min/mg)Reference Compound
Synthetic this compoundPorcine Heart HADHTo be determinedTo be determinedNo
(S)-3-Hydroxyhexadecanoyl-CoAPorcine Heart HADHLiterature ValueLiterature ValueYes
(S)-3-Hydroxydecanoyl-CoAPorcine Heart HADHLiterature ValueLiterature ValueYes

Note: Literature values for Km and Vmax of various 3-hydroxyacyl-CoAs with porcine heart HADH can be obtained from enzymology databases and scientific publications to serve as a benchmark.

Experimental Protocols

Enzymatic Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol is designed to measure the rate of NADH production, which is directly proportional to the rate of oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • Synthetic this compound

  • Reference substrates (e.g., (S)-3-Hydroxyhexadecanoyl-CoA)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of the 3-hydroxyacyl-CoA substrate solution (at varying concentrations for kinetic analysis)

  • Enzyme Addition: Equilibrate the reaction mixture to 37°C in the spectrophotometer.

  • Initiation of Reaction: Add 50 µL of a pre-diluted HADH enzyme solution to the cuvette to initiate the reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. The rate of reaction is determined from the initial linear portion of the absorbance curve.

  • Data Analysis: Convert the rate of change in absorbance to the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

  • Kinetic Parameter Determination: Repeat the assay with a range of substrate concentrations to determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizing Key Processes

To better understand the context and workflow of this validation, the following diagrams are provided.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The fatty acid β-oxidation pathway, highlighting the role of 3-Hydroxyacyl-CoA Dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Synthetic Compound & Reference Substrate Solutions Reaction_Setup Set up Reaction Mixture in Cuvette Compound_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer, NAD+, and HADH Enzyme Reagent_Prep->Reaction_Setup Spectro_Reading Initiate Reaction & Record Absorbance at 340 nm Reaction_Setup->Spectro_Reading Rate_Calculation Calculate Initial Reaction Rates Spectro_Reading->Rate_Calculation Kinetic_Analysis Determine Km and Vmax using Michaelis-Menten Plot Rate_Calculation->Kinetic_Analysis Comparison Compare Kinetic Parameters of Synthetic vs. Reference Compounds Kinetic_Analysis->Comparison

Caption: Workflow for the enzymatic validation of synthetic this compound.

Unveiling the Role of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional analysis of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA through the lens of genetic knockout models, this guide offers researchers, scientists, and drug development professionals a comparative overview of experimental approaches. We explore the hypothetical function of this fatty acid intermediate and detail the use of knockout models for the enzymes responsible for its metabolism, providing a framework for understanding its physiological significance.

Abstract

This compound is a presumed intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, specifically arising from the metabolism of 7Z,10Z-hexadecadienoic acid. Its precise function and the enzymes responsible for its conversion are critical to understanding lipid metabolism and related disorders. This guide compares the use of knockout mouse models targeting 3-hydroxyacyl-CoA dehydrogenases (HADs), the enzyme family likely responsible for metabolizing this intermediate, with alternative in vitro methods. By examining the quantitative data and experimental protocols associated with these models, we aim to provide a comprehensive resource for researchers investigating fatty acid oxidation pathways.

The Hypothetical Function of this compound in Fatty Acid β-Oxidation

The β-oxidation of fatty acids is a fundamental metabolic process for energy production. The breakdown of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the double bonds. We hypothesize that 7Z,10Z-hexadecadienoic acid undergoes several cycles of β-oxidation to yield this compound. This intermediate is then acted upon by a 3-hydroxyacyl-CoA dehydrogenase (HAD), which catalyzes its oxidation to 3-oxo-7Z,10Z-hexadecadienoyl-CoA. This step is crucial for the continuation of the β-oxidation spiral.

The following diagram illustrates the proposed metabolic pathway:

fatty_acid_beta_oxidation 7Z,10Z-Hexadecadienoic Acid 7Z,10Z-Hexadecadienoic Acid 7Z,10Z-Hexadecadienoyl-CoA 7Z,10Z-Hexadecadienoyl-CoA 7Z,10Z-Hexadecadienoic Acid->7Z,10Z-Hexadecadienoyl-CoA Acyl-CoA Synthetase trans-2,7Z,10Z-Hexadecatrienoyl-CoA trans-2,7Z,10Z-Hexadecatrienoyl-CoA 7Z,10Z-Hexadecadienoyl-CoA->trans-2,7Z,10Z-Hexadecatrienoyl-CoA Acyl-CoA Dehydrogenase Enoyl-CoA Isomerase Enoyl-CoA Isomerase Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA Acetyl-CoA Acetyl-CoA 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA->Acetyl-CoA Thiolase Myristoleoyl-CoA Myristoleoyl-CoA 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA->Myristoleoyl-CoA Thiolase Thiolase Thiolase This compound This compound trans-2,7Z,10Z-Hexadecatrienoyl-CoA->this compound Enoyl-CoA Hydratase This compound->3-Oxo-7Z,10Z-Hexadecadienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD)

Caption: Proposed β-oxidation pathway for 7Z,10Z-hexadecadienoic acid.

Comparative Analysis of Knockout Models for 3-Hydroxyacyl-CoA Dehydrogenases

To investigate the function of intermediates like this compound, researchers often turn to knockout models of the enzymes that metabolize them. Here, we compare knockout models for the short/medium-chain 3-hydroxyacyl-CoA dehydrogenase (encoded by the Hadh gene) and the long-chain 3-hydroxyacyl-CoA dehydrogenase (a component of the mitochondrial trifunctional protein, encoded by the Hadha gene).

Quantitative Data from Knockout Mouse Models

The following tables summarize key phenotypic and metabolic data from studies on Hadh and Hadha knockout/knock-in mice.

Table 1: Phenotypic Comparison of HAD Knockout/Knock-in Mouse Models

FeatureHadh Knockout (SCHAD)Hadha Knock-in (LCHADD)Wild-Type Control
Body Weight Lower body weight on a high-fat diet.Similar to wild-type.Normal
Fat Mass Reduced fat accumulation on a high-fat diet.Not significantly different.Normal
Fasting Blood Glucose Significantly lower.Slightly lower, significant in females after 6h fasting.[1]Normal
Fasting Blood Ketones Not reported.Significantly lower.[1]Normal
Exercise Intolerance Not reported.Exhaust earlier during treadmill exercise.[1]Normal
Cardiomyopathy Not reported.Develops dilated cardiomyopathy.[1]Absent
Retinopathy Not reported.Present, similar to human patients.[1]Absent

Table 2: Metabolic Parameters in HAD Knockout/Knock-in Mouse Models

ParameterHadh Knockout (SCHAD)Hadha Knock-in (LCHADD)Wild-Type Control
Respiratory Exchange Ratio (RER) Reduced, indicating increased fat oxidation.Higher during the dark period, suggesting increased glucose metabolism.[1]Normal
Palmitate Oxidation Not reported.Reduced by approximately 40% in tissue homogenates.[1]Normal
Plasma 3-hydroxy acylcarnitines Not reported.Accumulated.[1]Baseline levels
Hepatic Steatosis Develops in heterozygous mice on a high-fat diet.[2]Not the primary phenotype.Absent

Experimental Protocols

Generation of Knockout Mouse Models

The following workflows illustrate the general steps for creating knockout mice using CRISPR/Cas9 and gene trap methodologies.

crispr_workflow cluster_design Design cluster_injection Microinjection cluster_breeding Breeding & Analysis sgRNA Design sgRNA Design Zygote Injection Zygote Injection sgRNA Design->Zygote Injection Donor Oligo Design Donor Oligo Design Donor Oligo Design->Zygote Injection Cas9 mRNA Cas9 mRNA Cas9 mRNA->Zygote Injection sgRNA sgRNA sgRNA->Zygote Injection Donor Oligo Donor Oligo Donor Oligo->Zygote Injection Implant Zygotes Implant Zygotes Zygote Injection->Implant Zygotes Genotype Pups Genotype Pups Implant Zygotes->Genotype Pups Establish Colony Establish Colony Genotype Pups->Establish Colony

Caption: Workflow for generating knockout mice using CRISPR/Cas9.

genetrap_workflow cluster_es_cells ES Cell Transfection cluster_blastocyst Blastocyst Injection cluster_breeding Breeding & Analysis Gene Trap Vector Gene Trap Vector Transfection Transfection Gene Trap Vector->Transfection ES Cell Culture ES Cell Culture ES Cell Culture->Transfection Selection Selection Transfection->Selection Targeted ES Cells Targeted ES Cells Selection->Targeted ES Cells Blastocyst Injection Blastocyst Injection Targeted ES Cells->Blastocyst Injection Implant Blastocysts Implant Blastocysts Blastocyst Injection->Implant Blastocysts Chimeric Offspring Chimeric Offspring Implant Blastocysts->Chimeric Offspring Germline Transmission Germline Transmission Chimeric Offspring->Germline Transmission

Caption: Workflow for generating knockout mice using gene trap technology.

A detailed protocol for generating a knock-in mouse model using CRISPR/Cas9, similar to the Hadha G1528C model, involves co-injecting Cas9 mRNA, a single guide RNA (sgRNA), and a donor oligonucleotide containing the desired mutation into fertilized zygotes.[1] These zygotes are then implanted into pseudopregnant females. Pups are genotyped by PCR and Sanger sequencing to identify founders carrying the desired allele.[1]

For gene trap models, a vector containing a reporter and a selection marker is randomly inserted into the genome of embryonic stem (ES) cells.[3] Cells with insertions in the gene of interest are selected and injected into blastocysts to create chimeric mice.[4]

Biochemical Assays

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: The activity of HAD enzymes can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[5] A coupled assay system can also be used, where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and eliminating product inhibition.[6]

Fatty Acid Oxidation in Isolated Mitochondria: The rate of fatty acid oxidation can be assessed by measuring oxygen consumption in isolated mitochondria provided with a specific fatty acid substrate.[7] This allows for the direct evaluation of the impact of a gene knockout on the mitochondrial capacity to metabolize fatty acids.

Alternative Approaches to Studying HAD Function

While knockout models are powerful tools, other methods can provide complementary information about the function of HAD enzymes and their substrates.

Table 3: Comparison of Experimental Approaches

ApproachAdvantagesDisadvantages
Knockout/Knock-in Models In vivo system, allows for the study of systemic effects and chronic conditions.Time-consuming and expensive to generate. Potential for compensatory mechanisms.
In Vitro Enzymatic Assays Allows for detailed kinetic analysis of specific enzymes and substrates.[6]Lacks the complexity of a cellular or whole-organism context.
Isolated Mitochondria Studies Bridges the gap between in vitro and in vivo studies by examining the function of an intact organelle.[7]Preparation can be challenging, and mitochondria may not fully recapitulate the in vivo environment.
Chemical Inhibitors Can provide acute and reversible inhibition of enzyme activity.May have off-target effects and may not be specific to a single enzyme isoform.

Conclusion

The use of knockout models has been instrumental in elucidating the in vivo roles of 3-hydroxyacyl-CoA dehydrogenases and, by extension, the importance of intermediates like the hypothetically-proposed this compound. The data from Hadh and Hadha knockout and knock-in mice reveal distinct and non-redundant roles for short/medium- and long-chain HADs in maintaining metabolic homeostasis. While in vitro methods provide valuable mechanistic insights, knockout models remain the gold standard for understanding the physiological consequences of disrupting specific steps in fatty acid oxidation. Future research employing these models, combined with advanced metabolomic and lipidomic analyses, will be crucial for fully delineating the function of this compound and its role in health and disease.

References

A Comparative Guide to the In Silico Docking of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA to Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking of (S)-3-Hydroxy-7Z,10Z-Hexadecadienoyl-CoA to its primary protein target, 3-hydroxyacyl-CoA dehydrogenase (HADH). The performance is compared with alternative fatty acyl-CoA substrates of varying chain lengths and a known inhibitor. This document includes hypothetical supporting experimental data, detailed experimental protocols for in silico docking, and visualizations of relevant biological pathways to offer a comprehensive resource for computational drug discovery and metabolic research.

Introduction

This compound is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids. The enzyme responsible for its processing, 3-hydroxyacyl-CoA dehydrogenase (HADH), catalyzes the third step of the beta-oxidation spiral, converting L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] Given its role in fatty acid metabolism, HADH is a potential therapeutic target for various metabolic diseases and cancers. In silico docking is a powerful computational technique used to predict the binding affinity and orientation of a ligand to its protein target, providing valuable insights for drug design and development.

This guide explores the theoretical docking of this compound to HADH and compares its binding characteristics with other endogenous substrates and a known inhibitor.

Protein Target: 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The primary protein target for this compound is 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme exhibits specificity for the L-stereoisomer of 3-hydroxyacyl-CoAs and has a preference for substrates with medium-length carbon chains.[2][3] In humans, several isozymes with HADH activity exist, with HADH (also known as short-chain L-3-hydroxyacyl-CoA dehydrogenase) being a key player in the beta-oxidation of fatty acids.[1] The catalytic mechanism of HADH involves a conserved Glu-His dyad within the active site that facilitates the oxidation of the substrate's hydroxyl group.

Comparative In Silico Docking Analysis

To evaluate the binding potential of this compound to HADH, a comparative in silico docking analysis was conceptualized. This analysis includes other fatty acyl-CoA molecules of varying chain lengths to understand the impact of acyl chain length on binding affinity, as well as a known inhibitor of HADH.

Table 1: Comparative Docking Performance of this compound and Alternatives with Human HADH

LigandTypeAcyl Chain LengthPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical)
This compoundSubstrateC16 (unsaturated)-8.51.5His158, Glu170, Ser137, Val125
(S)-3-Hydroxydecanoyl-CoASubstrateC10 (saturated)-9.20.8His158, Glu170, Ser137, Phe83
(S)-3-Hydroxybutyryl-CoASubstrateC4 (saturated)-6.815.2His158, Glu170, Arg42
Acetoacetyl-CoAInhibitorC4-7.55.7His158, Glu170, Asn199

Disclaimer: The quantitative data presented in this table are hypothetical and for illustrative purposes only. They are based on the known substrate preferences of HADH and general principles of molecular docking. Actual experimental or computational results may vary.

Experimental Protocols

A detailed methodology for performing in silico docking of fatty acyl-CoA ligands to HADH is provided below. This protocol is based on commonly used molecular docking software such as AutoDock.

In Silico Docking Protocol for Fatty Acyl-CoA to HADH

1. Preparation of the Receptor (HADH):

  • Obtain Protein Structure: Download the 3D crystal structure of human HADH from the Protein Data Bank (PDB ID: 3HAD).

  • Prepare the Protein: Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Compute and assign partial charges to all atoms of the protein.

  • Define the Binding Site: Identify the active site of HADH, which includes the catalytic residues (e.g., a Glu-His dyad). Define a grid box encompassing this binding site for the docking simulation.

2. Preparation of the Ligands:

  • Obtain Ligand Structures: Obtain the 3D structures of this compound and the alternative molecules. These can be generated using chemical drawing software and optimized for their 3D conformation.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds for each ligand.

3. Molecular Docking Simulation:

  • Software: Utilize molecular docking software such as AutoDock Vina.

  • Docking Algorithm: Employ a genetic algorithm or other suitable search algorithm to explore the conformational space of the ligand within the defined binding site of the receptor.

  • Scoring Function: Use a scoring function to estimate the binding energy of the different ligand poses.

  • Analysis of Results: Analyze the docking results to identify the lowest energy binding pose for each ligand. The results will provide a predicted binding energy (in kcal/mol) and an estimated inhibition constant (Ki).

4. Visualization and Interaction Analysis:

  • Visualize Complexes: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked poses of the ligands within the HADH active site.

  • Identify Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues.

Visualizations

Logical Workflow for In Silico Docking

in_silico_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis get_pdb Obtain PDB Structure of HADH clean_pdb Clean PDB (Remove Water, etc.) get_pdb->clean_pdb add_h Add Hydrogens clean_pdb->add_h assign_charges_protein Assign Charges add_h->assign_charges_protein define_grid Define Binding Site (Grid Box) assign_charges_protein->define_grid run_docking Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking get_ligand Obtain 3D Ligand Structures assign_charges_ligand Assign Charges get_ligand->assign_charges_ligand define_torsions Define Rotatable Bonds assign_charges_ligand->define_torsions define_torsions->run_docking analyze_results Analyze Docking Poses & Scores run_docking->analyze_results visualize Visualize Protein-Ligand Complex analyze_results->visualize

Caption: Workflow for in silico docking of ligands to HADH.

Fatty Acid Beta-Oxidation Pathway

The beta-oxidation of fatty acids is a cyclical metabolic process that occurs in the mitochondria.[4][5] Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons and the production of acetyl-CoA, FADH₂, and NADH.[1][6]

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (HADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Caption: The four core reactions of the fatty acid beta-oxidation spiral.

HADH and its Role in a Cancer-Associated Signaling Pathway

Downregulation of HADH has been implicated in the progression of certain cancers, such as gastric cancer, through the activation of the Akt signaling pathway.[7] This pathway is a key regulator of cell survival, proliferation, and migration.

HADH_Akt_pathway HADH HADH PTEN PTEN HADH->PTEN Activates PIP3 PIP3 PTEN->PIP3 Inhibits (Dephosphorylates) PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Cell_Pro Cell Proliferation, Migration, & Invasion pAkt->Cell_Pro Promotes

Caption: Simplified diagram of HADH's role in the Akt signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.